Chloromethyl 7-chlorononanoate

Description

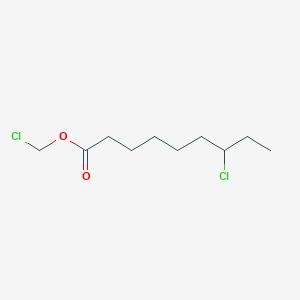

Chloromethyl 7-chlorononanoate (CAS 80418-76-4) is an aliphatic chlorinated ester with the molecular formula C₁₀H₁₈Cl₂O₂. Structurally, it consists of a nonanoic acid backbone (9-carbon chain) with a chlorine atom at the 7th position, esterified with a chloromethyl group (-CH₂Cl) at the terminal carboxylate (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where chlorinated esters serve as precursors for alkylation or cross-coupling reactions.

Properties

CAS No. |

80418-76-4 |

|---|---|

Molecular Formula |

C10H18Cl2O2 |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

chloromethyl 7-chlorononanoate |

InChI |

InChI=1S/C10H18Cl2O2/c1-2-9(12)6-4-3-5-7-10(13)14-8-11/h9H,2-8H2,1H3 |

InChI Key |

PYUVKWQQSVOCEA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 7-chlorononanoate typically involves the chloromethylation of 7-chlorononanoic acid. The reaction is carried out in the presence of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether, along with a catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) under mild conditions . The reaction is usually conducted at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 7-chlorononanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group (-CH2Cl) can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Derivatives such as azides, thiocyanates, and ethers.

Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

Reduction Reactions: Hydrocarbons and reduced derivatives.

Scientific Research Applications

Chloromethyl 7-chlorononanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

Industry: this compound is employed in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Chloromethyl 7-chlorononanoate involves the reactivity of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Chloromethyl Heptanoate (CAS 76068-79-6)

Molecular Formula : C₈H₁₅ClO₂

Molecular Weight : 178.656 g/mol

Key Differences :

- Chain Length: Chloromethyl heptanoate has a shorter 7-carbon backbone (heptanoate) compared to the 9-carbon nonanoate chain in Chloromethyl 7-chlorononanoate.

- Chlorination: Only one chlorine atom (on the methyl ester group) vs. two chlorines (one on the ester group, one at the 7th carbon) in this compound.

- Physicochemical Properties: The longer chain and additional chlorine in this compound likely increase its lipophilicity (logP) and boiling point compared to Chloromethyl heptanoate. However, solubility in polar solvents like methanol may decrease due to enhanced hydrophobicity.

Methyl 7-Aminoheptanoate Hydrochloride (CAS 17994-94-4)

Molecular Formula: C₈H₁₈ClNO₂ Molecular Weight: 195.69 g/mol Key Differences:

- Functional Groups: The amino group (-NH₂) at the 7th position replaces the chlorine in this compound, altering reactivity. The amino group enables nucleophilic reactions, while chlorine facilitates electrophilic substitutions.

- Ionic Character: As a hydrochloride salt, Methyl 7-aminoheptanoate is ionic, enhancing water solubility compared to the neutral, hydrophobic this compound.

- Applications: The amino variant is more relevant in peptide synthesis or polymer chemistry, whereas this compound is suited for hydrophobic drug intermediates.

Other Chlorinated Esters (e.g., Chloroacetone)

Its shorter chain and lack of ester functionality limit direct comparison, but its higher volatility (bp 119°C) contrasts with the higher molecular weight and stability of this compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.